Bienvenue dans la boutique en ligne BenchChem!

1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Drug Design ADME Prediction Lipophilicity Optimization

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (CAS 915931-07-6) is a synthetic sulfonyl-benzotriazole derivative with molecular formula C₁₆H₁₇N₃O₃S and molecular weight 331.4 g/mol. It belongs to the 1-sulfonyl-1H-benzo[d][1,2,3]triazole class, featuring a benzotriazole core N-substituted with a 2-ethoxy-4,5-dimethylphenylsulfonyl moiety.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4g/mol
CAS No. 915931-07-6
Cat. No. B497875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
CAS915931-07-6
Molecular FormulaC16H17N3O3S
Molecular Weight331.4g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C16H17N3O3S/c1-4-22-15-9-11(2)12(3)10-16(15)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3
InChIKeyNNNLOJVREAAMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (CAS 915931-07-6): Compound Identity and Procurement Baseline


1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole (CAS 915931-07-6) is a synthetic sulfonyl-benzotriazole derivative with molecular formula C₁₆H₁₇N₃O₃S and molecular weight 331.4 g/mol . It belongs to the 1-sulfonyl-1H-benzo[d][1,2,3]triazole class, featuring a benzotriazole core N-substituted with a 2-ethoxy-4,5-dimethylphenylsulfonyl moiety . This compound falls within the generic scope of patents covering sulfonyl heteroaryl triazoles as cyclooxygenase-2 (COX-2) inhibitors and 1-sulfonyl-1H-benzotriazoles as print stabilizers in photothermographic elements , establishing its relevance as both a bioactive scaffold and a functional materials intermediate.

Why 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole Cannot Be Replaced by Generic Sulfonyl Benzotriazoles


Generic substitution within the 1-sulfonyl-1H-benzotriazole class is inadvisable because both the substitution pattern on the phenylsulfonyl ring and the nature of the alkyl/alkoxy substituents profoundly modulate biological target engagement and physicochemical properties. Published structure-activity relationship (SAR) data demonstrate that the introduction of a sulfonyl group onto the benzotriazole scaffold increases sodium-hydrogen exchanger-1 (NHE-1) inhibitory potency approximately 3.8-fold relative to unsubstituted benzotriazole (IC₅₀ from 192.68 μM to 50.89 μM) , while the chain length and branching of alkyl substituents further tune activity . In the anti-trypanosomal context, the simple phenylsulfonyl analog BSBZT displays an IC₅₀ of 21.56 μg/mL against T. cruzi epimastigotes, whereas the unsubstituted benzotriazole (BZT) shows no activity at all , confirming that the sulfonylaryl moiety is essential for bioactivity, not merely the benzotriazole core. Consequently, the specific 2-ethoxy-4,5-dimethylphenyl substitution pattern in the target compound is expected to confer distinct lipophilicity, steric, and electronic properties that cannot be replicated by simpler or differently substituted analogs .

Quantitative Differentiation Evidence for 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole vs. Closest Analogs


Lipophilicity Differentiation: Predicted XLogP vs. Parent Phenylsulfonyl Analog

The target compound carries a 2-ethoxy-4,5-dimethyl substitution on the phenylsulfonyl ring, which substantially increases calculated lipophilicity compared to the unsubstituted parent compound 1-(phenylsulfonyl)-1H-benzotriazole (BSBZT, CAS 4106-18-7). BSBZT has a measured/calculated XLogP of 2.3 . Using fragment-based estimation (ethoxy group contribution ~+0.4 to +0.6 log units; each methyl group ~+0.5 log units), the target compound is predicted to have an XLogP in the range of approximately 3.5–3.8 . This ~1.2–1.5 log unit increase in lipophilicity is expected to enhance membrane permeability and alter tissue distribution profiles, making the target compound a candidate for applications requiring higher logP relative to the parent BSBZT scaffold.

Drug Design ADME Prediction Lipophilicity Optimization

NHE-1 Inhibitory Activity: Class-Level Potency Enhancement by Sulfonylbenzotriazole Scaffold

Benzotriazole derivatives containing a sulfonyl group at the N-1 position demonstrate significantly enhanced sodium-hydrogen exchanger-1 (NHE-1) inhibitory activity compared to unsubstituted benzotriazole. In a standardized in vitro platelet swelling assay, unsubstituted benzotriazole exhibits an IC₅₀ of 192.68 μM. Introduction of a sulfonyl group yields compound 17 (IC₅₀ = 50.89 μM) and compound 18 (IC₅₀ = 49.95 μM), representing an approximately 3.8-fold improvement in potency . The target compound, bearing an analogous 1-sulfonyl-1H-benzotriazole architecture with additional ethoxy and dimethyl substituents, is structurally positioned within this active series and may exhibit further potency modulation based on the lipophilic and electronic contributions of its 2-ethoxy-4,5-dimethylphenyl group.

Cardiovascular Research NHE-1 Inhibition Platelet Swelling Assay

Anti-Trypanosomal Activity: Scaffold Validation via BSBZT vs. Inactive Benzotriazole

The N-benzenesulfonylbenzotriazole (BSBZT) scaffold has demonstrated validated in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. BSBZT (CAS 4106-18-7) showed an IC₅₀ of 21.56 μg/mL (81.07 μM) against epimastigote forms at 72 h, while unsubstituted benzotriazole (BZT) had no detectable effect on parasite growth . Furthermore, BSBZT exhibited an LC₅₀ of 28.40 μg/mL (106.79 μM) against the clinically relevant trypomastigote form, with low host cytotoxicity (2.4% hemolysis and 15% RAW 264.7 cell cytotoxicity at 25 μg/mL) . The target compound retains the critical 1-sulfonylbenzotriazole pharmacophore and adds 2-ethoxy-4,5-dimethyl substitution, which may enhance antiparasitic potency through increased lipophilicity-driven membrane partitioning.

Chagas Disease Trypanosoma cruzi Antiparasitic Drug Discovery

Patent-Defined COX-2 Inhibitor Class Membership: IP-Based Differentiation

The target compound falls within the generic Markush structure of US Patent 6,753,332 (Pfizer Products Inc.), which claims sulfonyl heteroaryl triazoles as COX-2 inhibitors for the treatment of inflammation, osteoarthritis, rheumatoid arthritis, colon cancer, and Alzheimer's disease . The patent specifically encompasses compounds where the heteroaryl group includes benzotriazolyl and the sulfonyl group is connected to substituted aryl moieties . This patent-based classification differentiates the target compound from non-sulfonyl triazoles and from sulfonyl triazoles with heteroaryl cores other than benzotriazole, which are outside the scope of this IP estate. The patent's priority date of July 5, 2001 provides a temporal IP reference point for freedom-to-operate analyses.

COX-2 Inhibition Inflammation Pain Patent Landscape

Substitution Pattern Differentiation: 2-Ethoxy-4,5-dimethyl vs. Positional Isomer 4-Ethoxy-2,5-dimethyl

The target compound (2-ethoxy-4,5-dimethylphenyl)sulfonyl isomer, CAS 915931-07-6) differs from its positional isomer 1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole (CAS 942358-96-5) in the position of the ethoxy group relative to the sulfonyl linkage . In the target compound, the ethoxy group is ortho to the sulfonyl attachment point, potentially engaging in intramolecular hydrogen bonding with the sulfonyl oxygen and creating a distinct conformational preference. In the 4-ethoxy isomer, the ethoxy group is para to the sulfonyl linkage, resulting in different electronic and steric properties . These regioisomeric differences can affect target binding, metabolic stability, and physicochemical properties such as solubility and logP .

Structure-Activity Relationship Regioisomer Comparison Medicinal Chemistry

Recommended Application Scenarios for 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole Based on Evidence


NHE-1 Inhibitor Lead Optimization: SAR Expansion of the Sulfonylbenzotriazole Series

Given that 1-sulfonylbenzotriazoles demonstrate an approximately 3.8-fold improvement in NHE-1 inhibitory potency over unsubstituted benzotriazole (IC₅₀ reduction from 192.68 μM to ~50 μM) , the target compound serves as a logical next-generation analog for exploring the impact of lipophilic, electron-donating substituents (ethoxy and dimethyl groups) on NHE-1 potency and selectivity. Its predicted higher logP (~3.5–3.8 vs. ~2.3 for BSBZT) may improve membrane partitioning and intracellular target engagement. Researchers should prioritize this compound for NHE-1 platelet swelling assays followed by selectivity profiling against NHE isoforms.

Chagas Disease Drug Discovery: BSBZT Scaffold Optimization

The validated anti-T. cruzi activity of the BSBZT scaffold (IC₅₀ = 21.56 μg/mL against epimastigotes; BZT inactive) positions the target compound as a candidate for potency optimization through substituent engineering. The 2-ethoxy-4,5-dimethyl substitution pattern may enhance antiparasitic activity by increasing lipophilicity-driven membrane permeability, potentially improving activity against the clinically relevant intracellular amastigote form. Recommended assays: in vitro epimastigote and trypomastigote growth inhibition, host cell cytotoxicity (RAW 264.7 or Vero cells), and hemolysis assessment.

COX-2 Targeted Inflammation Research: Patent-Guided Hit Exploration

The target compound's structural inclusion within the US 6,753,332 patent estate supports its use in COX-2 inhibitor discovery programs. As a 1-sulfonylbenzotriazole with a substituted phenylsulfonyl moiety, it represents a specific embodiment of the claimed chemical space. Researchers pursuing COX-2-mediated inflammation, osteoarthritis, or colon cancer targets may evaluate this compound in recombinant human COX-2 enzyme inhibition assays, with selectivity assessment against COX-1, using the patent's exemplified assay conditions as a reference framework.

Regioisomeric SAR Studies: Ortho- vs. Para-Ethoxy Pharmacological Comparison

The target compound (2-ethoxy, ortho to sulfonyl) and its positional isomer CAS 942358-96-5 (4-ethoxy, para to sulfonyl) form an ideal matched pair for investigating regioisomer-dependent effects on biological activity, metabolic stability, and physicochemical properties. Head-to-head comparison in parallel assays (e.g., NHE-1 inhibition, microsomal stability, logP/logD measurement, and permeability) would quantify the contribution of ethoxy position to pharmacological performance, providing valuable SAR insights for the sulfonylbenzotriazole chemotype.

Quote Request

Request a Quote for 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.